molecular formula C21H26O5 B3089378 1,4-Pregnadiene-17alpha,21-diol-3,11,20-trione CAS No. 1192475-75-4

1,4-Pregnadiene-17alpha,21-diol-3,11,20-trione

Cat. No.: B3089378
CAS No.: 1192475-75-4
M. Wt: 358.4 g/mol
InChI Key: XOFYZVNMUHMLCC-UHFFFAOYSA-N
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Description

1,4-Pregnadiene-17alpha,21-diol-3,11,20-trione, widely known as Prednisone, is a seminal synthetic anti-inflammatory glucocorticoid derived from cortisone . As a biologically inert pro-drug, it is rapidly converted in the liver to its active form, Prednisolone, which acts as a potent glucocorticoid receptor agonist . Its primary research value lies in its mechanism of action; upon activation, it mediates changes in gene expression that lead to the inhibition of key pro-inflammatory signals and the promotion of anti-inflammatory signals . This includes inhibiting phospholipase A2, thereby reducing the formation of arachidonic acid derivatives, and inhibiting transcription factors like NF-Kappa B . Researchers utilize this compound extensively to model and investigate a broad spectrum of conditions in vitro and in vivo, including immune-mediated reactions, allergic disorders, hematologic conditions, and inflammatory processes . Prednisone serves as a critical tool for exploring the pathways of corticosteroid metabolism and the downstream effects of glucocorticoid receptor activation . This product is intended for research applications only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h5,7,9,14-15,18,22,26H,3-4,6,8,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOFYZVNMUHMLCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(=O)C3C(C1CCC2(C(=O)CO)O)CCC4=CC(=O)C=CC34C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10858978
Record name 17,21-Dihydroxypregna-1,4-diene-3,11,20-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10858978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1192475-75-4
Record name 17,21-Dihydroxypregna-1,4-diene-3,11,20-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10858978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Pregnadiene-17alpha,21-diol-3,11,20-trione typically involves the oxidation of cortisone or hydrocortisone. One common method is the oxidation of hydrocortisone using a suitable oxidizing agent such as chromium trioxide (CrO3) in acetic acid. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using similar oxidation processes. The production process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Hydrolysis of 17α,21-Substituted Methylenedioxy Derivatives

Prednisone derivatives with methylenedioxy groups at C17 and C21 undergo acid-catalyzed hydrolysis to yield free hydroxyl groups. This reaction is critical for synthesizing active metabolites or prodrugs.

Key Conditions and Outcomes

Starting MaterialAcid CatalystSolventProductReference
17α,21-(1'-methoxy)-pentylidenedioxy-1,4-pregnadiene-3,11,20-trioneHCl (0.5% v/v)MethanolPrednisone (free 17α,21-diol)
17α,21-(1'-ethoxy)-iso-butylidenedioxy-1-pregnene-3,11,20-trionePerchloric acidMethanol17-isobutyrate ester
17α,21-(1'-methoxy)-benzylidenedioxy-4-chloro-5α-pregnane-3,20-dionePerchloric acidMethanol17-benzoate ester
  • Mechanism : Protonation of the methylenedioxy oxygen weakens the C-O bond, leading to cleavage and formation of a diol. Mineral acids (HCl, H₂SO₄) or organic acids (malonic acid) are commonly used .

  • Temperature : Reactions occur at 20–80°C, with higher temperatures accelerating hydrolysis .

Esterification Reactions

Prednisone undergoes esterification at C17 or C21 hydroxyl groups to modify solubility or bioavailability.

Examples

Esterification SiteReagentProductApplicationReference
C21-OHAcetic anhydride21-Acetate (prednisone acetate)Prolonged activity
C17-OHAromatic heterocyclic acids17-Aryl carboxylates (e.g., furan-2-carboxylate)Anti-inflammatory
  • Conditions : Esterification typically occurs in pyridine or benzene with acylating agents (e.g., acetic anhydride) .

  • Yield : 21-Acetate forms in >80% yield under room-temperature conditions .

Acid-Catalyzed Isomerization

Prednisone derivatives undergo structural rearrangements under acidic conditions.

Notable Case

  • Substrate : 9α-Fluoro-1,4-pregnadiene-11β,16α-diol-3,20-dione

  • Conditions : HCl in methanol (25°C, 24 hrs)

  • Product : 9α-Fluoro-Δ⁴,⁶-pregnadiene isomer via keto-enol tautomerism .

Stability and Degradation

Prednisone is stable in anhydrous organic solvents (e.g., benzene, ethanol) but degrades in aqueous acidic or basic media through:

  • Hydrolysis : Cleavage of the C20 ketone side chain at pH < 3 or pH > 10 .

  • Photooxidation : UV light induces cleavage of the Δ¹,⁴-diene system .

Scientific Research Applications

1,4-Pregnadiene-17alpha,21-diol-3,11,20-trione is a biologically inert compound that is converted in the liver to prednisolone, which is its active form. It has a variety of applications in scientific research, including its use as a reference standard in analytical chemistry, study of its effects on cellular processes and gene expression in biology, and its extensive use in medicine for the treatment of inflammatory and autoimmune diseases. It is also used in the production of various pharmaceutical formulations.

Chemical Properties and Reactions

This compound, also known as C21H26O5, undergoes several chemical reactions . These reactions include oxidation, where it is converted to prednisolone; reduction, where it can be reduced back to cortisone or hydrocortisone; and substitution, where functional groups can be substituted to create derivatives with different properties. Common reagents used in these reactions include oxidizing agents like chromium trioxide and pyridinium chlorochromate (PCC), and reducing agents like sodium borohydride and lithium aluminum hydride. Solvents such as dichloromethane and ethanol are also used.

Chemistry

In chemistry, this compound is utilized as a reference standard in analytical chemistry for the development of new synthetic methods and quality control.

Biology

In biology, it is studied for its effects on cellular processes and gene expression. The mechanism of action involves its conversion to prednisolone in the liver. Prednisolone binds to glucocorticoid receptors in the cytoplasm, forming a receptor-ligand complex which then translocates to the nucleus, binding to glucocorticoid response elements in the DNA and modulating the transcription of target genes.

Medicine

Mechanism of Action

1,4-Pregnadiene-17alpha,21-diol-3,11,20-trione exerts its effects by binding to glucocorticoid receptors in the cytoplasm of cells. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it can modulate the expression of specific genes. The compound inhibits the production of pro-inflammatory cytokines and promotes the expression of anti-inflammatory proteins, thereby reducing inflammation and suppressing the immune response .

Comparison with Similar Compounds

Sources :

Metabolic Pathways

  • Prednisone : Converted to prednisolone via hepatic 11β-HSD. Half-life: 2–3 hours (prolonged in renal impairment) .
  • Cortisone : Activated to cortisol by 11β-HSD in the liver and kidneys .
  • Corticosterone: Minor glucocorticoid in humans; metabolized to aldosterone in the adrenal cortex .

Biological Activity

1,4-Pregnadiene-17alpha,21-diol-3,11,20-trione, commonly known as prednisone, is a synthetic glucocorticoid widely used in clinical medicine for its anti-inflammatory and immunosuppressive properties. This compound undergoes metabolic conversion in the liver to its active form, prednisolone, which mediates its biological effects through interaction with glucocorticoid receptors. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

The biological activity of this compound primarily involves its conversion to prednisolone. Upon entering the bloodstream:

  • Binding to Glucocorticoid Receptors : Prednisolone binds to glucocorticoid receptors in the cytoplasm of target cells.
  • Nuclear Translocation : The receptor-ligand complex translocates to the nucleus where it interacts with specific DNA sequences known as glucocorticoid response elements (GREs).
  • Gene Regulation : This interaction regulates the transcription of various genes involved in inflammation and immune response modulation .

Biological Effects

The key biological effects of this compound include:

  • Anti-inflammatory Action : Inhibition of leukocyte infiltration at sites of inflammation and suppression of pro-inflammatory cytokines.
  • Immunosuppressive Effects : Reduction in humoral immune responses and modulation of immune cell function.
  • Metabolic Effects : Influence on glucose metabolism and protein catabolism .

Therapeutic Applications

This compound is utilized in various therapeutic contexts:

Condition Application
Rheumatoid ArthritisAnti-inflammatory treatment
AsthmaManagement of acute exacerbations
LupusImmunosuppressive therapy
Allergic ReactionsReduction of severe allergic responses
Organ TransplantationPrevention of transplant rejection

Case Studies and Clinical Findings

Numerous studies have documented the clinical efficacy and safety profile of this compound:

  • Rheumatoid Arthritis : A study indicated that patients receiving long-term prednisone treatment exhibited lower than expected cancer risks compared to those not on glucocorticoids .
  • Asthma Management : Clinical trials have shown that oral administration significantly improves lung function during acute asthma attacks .

Research Findings

Recent research has highlighted the diverse applications and implications of this compound:

  • Inflammation Modulation : Studies have demonstrated its role in inhibiting phospholipase A2 activity through lipocortins .
  • Gene Expression Studies : Research indicates that glucocorticoids like prednisolone can alter gene expression profiles related to inflammation and metabolism .

Q & A

Q. What are the primary methods for structural identification and purity assessment of prednisone?

Prednisone is identified using infrared (IR) absorption spectroscopy (197K) by comparing sample spectra to pharmacopeial reference standards. If discrepancies arise, samples are dissolved in methanol, evaporated, and reanalyzed to eliminate solvent interference . Polymorphism must also be considered during analysis, as prednisone exhibits multiple crystalline forms affecting solubility and stability . Quantification via HPLC or UV spectroscopy (λmax ~242 nm) is recommended for purity validation, with acceptance criteria of 97.0–102.0% on an anhydrous basis .

Q. How is prednisone synthesized, and what are the key intermediates?

Prednisone is synthesized via microbial or chemical dehydrogenation of cortisone or cortisone acetate. A common route involves introducing a Δ1,2 double bond into cortisone using Rhizopus spp. or chemical oxidants like selenium dioxide. Key intermediates include 17α,21-dihydroxy-4-pregnene-3,11,20-trione (cortisone) and its 21-acetate derivative . Reaction conditions (e.g., temperature, solvent purity) critically influence yield and byproduct formation.

Q. What are the solubility and stability properties of prednisone under experimental conditions?

Prednisone has low aqueous solubility (0.115 g/L at 25°C) but dissolves in polar aprotic solvents (e.g., dimethylformamide) and methanol. Stability studies show degradation under acidic/basic conditions or UV exposure. Storage at 2–8°C in airtight containers is advised to prevent polymorphism-related instability .

Q. How does prednisone structurally differ from prednisolone, and why is this significant?

Prednisone (17α,21-diol-3,11,20-trione) lacks the 11β-hydroxyl group present in prednisolone (11β,17α,21-triol-3,20-dione). This difference renders prednisone a prodrug requiring hepatic 11β-hydroxysteroid dehydrogenase (11β-HSD) activation to prednisolone for glucocorticoid activity .

Advanced Research Questions

Q. What metabolic pathways and enzymes govern prednisone activation and clearance?

Prednisone is converted to prednisolone by 11β-HSD in the liver. Metabolic clearance involves cytochrome P450 (CYP3A4)-mediated hydroxylation and subsequent conjugation. Pharmacokinetic studies using deuterated analogs reveal interindividual variability in bioavailability (40–90%) due to hepatic function and CYP polymorphisms .

Q. How do microbial transformations modify prednisone, and what novel metabolites arise?

Cunninghamella elegans reduces prednisone’s Δ4 bond to yield 5α-pregnane derivatives, while Fusarium lini introduces hydroxylation at C20. Novel metabolites like 17α,20S,21-trihydroxy-5α-pregn-1-ene-3,11-dione exhibit lipoxygenase inhibitory activity, suggesting potential anti-inflammatory applications beyond glucocorticoid signaling .

Q. What analytical methods resolve prednisone and its degradation products in complex matrices?

Reverse-phase HPLC with UV detection (240–280 nm) separates prednisone from cortisone, prednisolone, and 20β-dihydro derivatives. Mass spectrometry (LC-MS/MS) identifies degradation products like 11-keto isomers and Δ1,4-diene oxidation byproducts. Validation parameters (LOD: 0.1 µg/mL, LOQ: 0.3 µg/mL) ensure reliability in biological samples .

Q. What toxicity and carcinogenicity data exist for prednisone in preclinical models?

Subcutaneous administration in mice (24 mg/kg) caused neurotoxicity and reproductive anomalies. Mutagenicity assays (Ames test) showed equivocal results at 333 µg/plate, while NCI studies classified prednisone as a questionable carcinogen with tumorigenic potential in long-term rodent models .

Q. How are regulatory limits for prednisone residues in animal-derived products determined?

EU Commission Regulation 37/2010 sets maximum residue limits (MRLs) in cattle: 4 µg/kg (muscle/fat), 10 µg/kg (liver/kidney), and 6 µg/kg (milk). These thresholds derive from metabolic studies quantifying prednisolone residues post-hepatic activation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-Pregnadiene-17alpha,21-diol-3,11,20-trione
Reactant of Route 2
1,4-Pregnadiene-17alpha,21-diol-3,11,20-trione

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